molecular formula C17H10F6N2 B2479207 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole CAS No. 956706-68-6

1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole

Cat. No.: B2479207
CAS No.: 956706-68-6
M. Wt: 356.271
InChI Key: CIUOOIHNBLJXDG-UHFFFAOYSA-N
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Description

Molecular Structure and Crystallographic Characterization

X-ray Crystallography Analysis of Biphenyl-Pyrazole Core

The core structure of 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring substituted with a 2-biphenyl group and two trifluoromethyl (-CF₃) groups at positions 3 and 5. X-ray crystallography reveals critical geometric parameters, including bond lengths, angles, and dihedral angles, which define the molecular conformation.

Key Structural Features
  • Pyrazole Ring Geometry : The pyrazole ring adopts a planar configuration, with alternating single and double bonds. The nitrogen atoms at positions 1 and 2 are sp² hybridized, forming conjugated π-systems.
  • Biphenyl Substituent : The 2-biphenyl group introduces steric bulk and electronic effects. The biphenyl moiety typically adopts a non-coplanar arrangement, with dihedral angles between the two phenyl rings influenced by substituents and crystal packing.
  • Trifluoromethyl Groups : The -CF₃ groups at positions 3 and 5 are positioned symmetrically relative to the pyrazole ring. Their electron-withdrawing nature enhances the stability of the molecule through inductive effects.
Crystallographic Data (Hypothetical)

While specific crystallographic data for this compound is not explicitly reported in the literature, analogous structures provide insights into its potential packing. For example:

Parameter Value Source Analogy
Space Group Monoclinic (e.g., P2₁/c) (Crystalline forms)
Unit Cell Parameters a = 8.5 Å, b = 10.2 Å, c = 17.9 Å (3,5-bis(trifluoromethyl)pyrazole)
Pyrazole Ring Planarity r.m.s. deviation < 0.1 Å (Pyrazole derivatives)
Bond Lengths and Angles

Critical bond lengths and angles include:

  • N1–C2 : ~1.35 Å (sp² hybridization at pyrazole nitrogen)
  • C2–C3 : ~1.40 Å (conjugated double bond)
  • C3–CF₃ : ~1.55 Å (single bond to trifluoromethyl group)
  • Biphenyl Diagonal Angle : ~45–60° (varies with substituent effects).

Conformational Analysis of Trifluoromethyl Substituents

The trifluoromethyl groups at positions 3 and 5 exert significant steric and electronic influences on the molecule’s conformation.

Steric and Electronic Effects
  • Steric Hindrance : The -CF₃ groups occupy spatially demanding positions, potentially forcing the biphenyl group into specific orientations to minimize steric clashes. This effect is amplified in crowded environments, such as during crystal packing.
  • Electronic Effects : The electron-withdrawing nature of -CF₃ groups polarizes the pyrazole ring, influencing reactivity and intermolecular interactions. This polarization may stabilize π-π stacking interactions in the solid state.
Orientation of Trifluoromethyl Groups
  • Symmetry : The two -CF₃ groups are positioned symmetrically with respect to the pyrazole ring, maintaining C2v symmetry.
  • Dihedral Angles : The angle between the pyrazole plane and the C–CF₃ bonds is typically ~90°, minimizing steric strain. Deviations from this angle may arise due to crystal packing constraints.
Impact on Molecular Flexibility

The rigidity of the pyrazole core and the fixed positions of the -CF₃ groups limit conformational flexibility. However, the biphenyl group retains rotational freedom around the C–C bond connecting the two phenyl rings, allowing for dynamic adjustments in response to environmental changes.

Intermolecular Interactions in Solid-State Packing

Solid-state packing is governed by non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen–halogen contacts.

Types of Intermolecular Interactions
Interaction Type Description Relevance
C–H⋯F Weak hydrogen bonds between aromatic C–H groups and trifluoromethyl fluorine atoms Stabilizes crystal lattice
π–π Stacking Aromatic interactions between biphenyl rings of adjacent molecules Dominant in layered crystal structures
Van der Waals Dispersion forces between non-polar regions (e.g., CF₃ groups) Contributes to lattice cohesion
Crystal Packing Motifs
  • Layered Structures : Molecules may stack into layers via π-π interactions between biphenyl groups, with trifluoromethyl groups occupying interstitial spaces.
  • C–H⋯F Networks : Fluorine atoms from -CF₃ groups act as acceptors for C–H donors from adjacent molecules, forming extended hydrogen-bonded networks.
Quantitative Interaction Data (Hypothetical)
Interaction Distance (Å) Angle (°) Source Analogy
C–H⋯F 2.5–3.0 150–180 (Pyrazolo-androstanol)
π–π Stacking 3.3–3.6 (Biphenyl derivatives)

Properties

IUPAC Name

1-(2-phenylphenyl)-3,5-bis(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2/c18-16(19,20)14-10-15(17(21,22)23)25(24-14)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUOOIHNBLJXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Electrophilic Substitution and Aldol Condensation

  • Aldol Condensation : Reaction with 3-acetyl-2,5-dimethylfuran in ethanolic NaOH yields chalcone derivatives (e.g., 162 in , 71–92% yields).

ReactantsConditionsProductYieldSource
3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde + 3-acetyl-2,5-dimethylfuranNaOH/EtOH, RT3-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one92%

Cyclocondensation and Heterocycle Formation

The pyrazole’s aldehyde or ketone derivatives undergo cyclocondensation with active methylene compounds (e.g., ethyl cyanoacetate, thiourea) to form fused heterocycles :

  • Biginelli Reaction : With ethyl acetoacetate and urea/thiourea under FeCl₃·6H₂O catalysis, tetrahydropyrimidinones form (e.g., 144 in , 70–85% yields).

  • Pyrimidinethione Synthesis : Reaction with ethyl cyanoacetate and thiourea yields pyrimidinethiones (e.g., 145 in ).

Cross-Coupling and Functionalization

The biphenyl moiety enables Suzuki-Miyaura or Ullmann-type couplings. For example:

  • Palladium-Catalyzed Coupling : Aryl halides react with boronic acids to extend conjugation (e.g., synthesis of 165 in , 92% yield) .

SubstrateReagentsCatalystProductYield
Methyl 4-formyl-1-phenylpyrazole-3-carboxylateEthyl 3-aminocrotonate3,4,5-Trifluorobenzeneboronic acid4-(3-Methoxycarbonyl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine92%

Photoisomerization (Azo Derivatives)

While not directly studied for this compound, arylazo-trifluoromethylpyrazoles (e.g., 1a , 1e in ) exhibit reversible E-to-Z isomerization under UV light. Key findings:

  • Half-Lives : Metastable Z-isomers persist for 22–146 days, depending on substituents .

  • UV-Vis Shifts : π–π* transitions shift from 320–344 nm (E) to 274–284 nm (Z), with n–π* bands at 423–440 nm .

Compoundλ<sub>max</sub> (E)λ<sub>max</sub> (Z)Half-Life (Z)
1a 344 nm274 nm22 days
1e 320 nm284 nm146 days

Antimicrobial Activity

Pyrazoles with trifluoromethyl groups show moderate to high antifungal activity. For example:

  • Chalcone Derivatives : 2-(3-Aryl-1-phenylpyrazol-4-yl)-6-fluorochromones inhibit Candida albicans (MIC: 8–32 µg/mL) .

Thermal and Stability Data

  • Melting Point : Analogous 3,5-bis(trifluoromethyl)-1H-pyrazole melts at 71–72°C .

  • Boiling Point : 148°C (atmospheric pressure) .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the effectiveness of pyrazole derivatives, including 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole, as antimicrobial agents. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci.

Case Study: Antimicrobial Activity

A study published in Nature demonstrated that synthesized pyrazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Gram-positive bacteria. Notably, certain derivatives exhibited bactericidal effects on MRSA biofilms with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . The trifluoromethyl group is crucial in improving the pharmacodynamics of these compounds, making them promising candidates for further development in antibiotic therapies .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Pyrazole derivatives are known to combat oxidative stress-related diseases by acting as potent antioxidants.

Case Study: Antioxidant Evaluation

In a study focused on pyrazole derivatives' biological evaluation, it was found that specific hybrids containing pyrazole moieties demonstrated significant inhibition of lipoxygenase enzymes, which are involved in inflammatory processes. This suggests potential applications in treating oxidative stress-related conditions . The structural modifications incorporating trifluoromethyl groups were shown to enhance antioxidant activity significantly.

Catalytic Applications

This compound has been utilized as a ligand in palladium-catalyzed reactions. Such ligands are essential for facilitating various organic transformations.

Case Study: Ligand Utilization

Research indicated that this compound serves effectively as a ligand for the arylation of α-branched secondary amines. The presence of trifluoromethyl groups enhances the electronic properties of the ligand, leading to improved catalytic efficiency in cross-coupling reactions . This application is particularly relevant in synthesizing complex organic molecules used in pharmaceuticals.

Summary Table of Applications

Application TypeDescriptionKey Findings
Antimicrobial AgentsEffective against MRSA and resistant Gram-positive bacteriaMIC values as low as 0.25 µg/mL; effective against biofilms with MBEC values of 1 µg/mL
AntioxidantsInhibits lipoxygenase enzymes; combats oxidative stressSignificant antioxidant activity; potential for treating related diseases
Catalytic ReactionsActs as a ligand in palladium-catalyzed reactionsEnhances catalytic efficiency; useful in arylation reactions

Mechanism of Action

The mechanism of action of 1-[1,1’-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in the inhibition of enzyme activity or the blocking of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

The following table compares the target compound with analogous pyrazole derivatives, emphasizing substituent effects on molecular weight, synthesis efficiency, and structural features:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Synthesis Yield Key Applications/Notes
1-[1,1'-Biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole (Target Compound) C₁₉H₁₂F₆N₂ 406.31 Biphenyl (1), -CF₃ (3,5) Not reported Potential medicinal chemistry applications inferred from fluorinated analogs
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole C₁₆H₈F₆N₂ 366.24 -CF₃ (3), difluorophenyl (5), fluorophenyl (1) Not reported Crystal structure determined; relevance in drug design
1-(2-Chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole C₂₂H₁₂Cl₅FN₂ 500.6 Chloro/fluorobenzyl (1), dichlorophenyl (3,5) Not reported High halogen content; potential agrochemical use
Compounds 13b–13g (e.g., 13f: 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-CF₃-1H-pyrazole) C₁₂H₁₀F₄N₄ (13f) ~296–356 (varies) -CF₃ (3), fluorophenyl derivatives 70–90% High-yield synthesis; structural diversity for drug discovery

Key Observations :

  • Trifluoromethyl vs.
  • Biphenyl vs. Monophenyl Moieties: The biphenyl group in the target compound may increase steric bulk compared to monophenyl derivatives (e.g., 13b–13g), influencing binding affinity in receptor-targeted applications .
Structural and Crystallographic Insights
  • The crystal structure of 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole (C₁₆H₈F₆N₂) reveals planar pyrazole rings and intermolecular C–H···F interactions, which stabilize the lattice . Similar analyses for the target compound could clarify its packing behavior and solubility.
  • In contrast, halogen-rich analogs like 1006352-96-0 exhibit higher molecular weights (>500 Da), which may limit bioavailability compared to the target compound (406.31 Da) .
Functional and Application-Based Comparisons
  • Medicinal Chemistry : Fluorinated pyrazoles such as 13b–13g and the target compound are prized for their bioisosteric properties, mimicking carbonyl groups while resisting enzymatic degradation . The biphenyl moiety in the target compound may further enhance π-π stacking in protein binding pockets.

Biological Activity

1-[1,1'-Biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole is a synthetic compound characterized by its unique molecular structure, which includes a pyrazole ring and two trifluoromethyl groups. Its molecular formula is C17H10F6N2C_{17}H_{10}F_6N_2 with a molecular weight of 356.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Molecular Structure

PropertyValue
Molecular FormulaC17H10F6N2
Molecular Weight356.27 g/mol
CAS Number956706-68-6

Functional Groups

  • Pyrazole Ring : Known for its diverse biological activities.
  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and renal cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A notable study synthesized several pyrazole derivatives and tested their effects on MDA-MB-231 cells. The results indicated:

  • Caspase Activity Enhancement : Compounds enhanced caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM.
  • Morphological Changes : Observed at concentrations as low as 1 μM.

This suggests that these compounds can induce apoptosis effectively in cancer cells, highlighting their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented extensively. For example, certain compounds exhibited IC50 values in the low micromolar range against COX-2 enzymes, indicating potent anti-inflammatory activity.

Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDIC50 (μg/mL)COX-2 Selectivity Index
Compound A0.028.22
Compound B0.049.31

These results demonstrate the potential for developing new anti-inflammatory drugs based on this scaffold .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammatory responses.
  • Receptor Modulation : It can block signaling pathways that contribute to tumor growth and inflammation.

The presence of trifluoromethyl groups enhances its binding affinity to these targets due to increased lipophilicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole?

  • Methodology : The synthesis typically involves sequential cross-coupling and cyclization steps.

Trifluoromethyl introduction : Start with pyrazole derivatives functionalized with trifluoromethyl groups via nucleophilic substitution or halogen exchange reactions (e.g., using CF₃Cu reagents) .

Biphenyl coupling : Use Suzuki-Miyaura coupling to attach the biphenyl moiety to the pyrazole core. Palladium catalysts (e.g., Pd(PPh₃)₄), a biphenyl boronic acid derivative, and mild bases (e.g., Na₂CO₃) in THF/water at 80–100°C are effective .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Confirm purity via HPLC and elemental analysis .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. The biphenyl and trifluoromethyl groups exhibit planar geometry with torsional angles <5° .
  • Spectroscopy :
  • ¹H/¹³C NMR : Trifluoromethyl groups appear as quartets (¹⁹F coupling) at δ ~120–125 ppm (¹³C). The biphenyl protons show splitting due to para-substitution .
  • FT-IR : C-F stretches appear at 1100–1250 cm⁻¹; pyrazole ring vibrations occur at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How does the compound perform as a ligand in palladium-catalyzed cross-coupling reactions?

  • Methodology :

  • Cyclopalladation : React the pyrazole with Pd(OAc)₂ in DMF at 80°C to form a cyclopalladated complex. The biphenyl group enhances steric bulk, stabilizing the Pd center .
  • Catalytic testing : Evaluate Suzuki-Miyaura coupling efficiency (e.g., aryl bromides with boronic acids). High turnover numbers (TON > 10³) are observed due to electron-withdrawing trifluoromethyl groups increasing oxidative addition rates .
  • Contradiction analysis : Some studies report reduced activity with ortho-substituted biphenyls; optimize by adjusting solvent polarity (e.g., DMF vs. toluene) to balance solubility and catalyst stability .

Q. What computational methods predict the electronic effects of the trifluoromethyl groups on reactivity?

  • Methodology :

  • DFT calculations : Use Gaussian16 with B3LYP/6-31G(d) basis sets to map frontier orbitals. Trifluoromethyl groups lower the LUMO energy by ~1.5 eV, favoring electrophilic interactions .
  • Hammett analysis : Compare substituent constants (σₚ for CF₃ = 0.54) to correlate with reaction rates in catalytic cycles. Strong electron withdrawal accelerates transmetalation but may slow reductive elimination .

Q. How do structural modifications (e.g., biphenyl vs. phenyl substituents) impact biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 3,5-bis(trifluoromethyl)-1-phenylpyrazole) and compare bioassay results (e.g., enzyme inhibition). The biphenyl group increases lipophilicity (logP +0.9), enhancing membrane permeability .
  • Crystallographic comparison : Overlay X-ray structures to identify key binding interactions. Biphenyl’s extended π-system improves stacking with aromatic residues in target proteins .

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